2-(Benzyloxy)-1,4-dichlorobenzene
Description
2-(Benzyloxy)-1,4-dichlorobenzene is a substituted aromatic compound featuring a benzene ring with chlorine atoms at the 1- and 4-positions and a benzyloxy group (-OCH₂C₆H₅) at the 2-position. Its molecular formula is C₁₃H₁₀Cl₂O, with a molar mass of 253.12 g/mol.
Properties
IUPAC Name |
1,4-dichloro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJJUQNACMBQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,4-dichlorobenzene typically involves the reaction of 1,4-dichlorobenzene with benzyl alcohol in the presence of a base. A common method is the Williamson ether synthesis, where 1,4-dichlorobenzene is treated with sodium hydride (NaH) and benzyl alcohol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-1,4-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include dechlorinated benzene or benzyl alcohol derivatives.
Scientific Research Applications
2-(Benzyloxy)-1,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,4-dichlorobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and other interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Positional Isomers of Dichlorobenzene
The simplest analogs are the three dichlorobenzene isomers: 1,2-dichlorobenzene , 1,3-dichlorobenzene , and 1,4-dichlorobenzene (CAS 95-50-1, 541-73-1, and 106-46-7, respectively). Key differences include:
Research Findings :
- 1,4-Dichlorobenzene is a volatile organic compound (VOC) identified as a significant driver of cancer risk in indoor environments due to its high volatility and persistence .
- The benzyloxy derivative’s reduced volatility may decrease inhalation exposure but increase persistence in soil or sediment due to higher lipophilicity.
Substituted Dichlorobenzenes with Alkoxy Groups
2-Chloro-1,4-diisopropoxybenzene (CAS 61886-39-3, C₁₂H₁₇ClO₂, molar mass 228.72 g/mol) provides a relevant comparison :
| Property | 2-Chloro-1,4-diisopropoxybenzene | 2-(Benzyloxy)-1,4-dichlorobenzene |
|---|---|---|
| Substituents | Cl at 2; isopropoxy at 1,4 | Cl at 1,4; benzyloxy at 2 |
| Molecular Formula | C₁₂H₁₇ClO₂ | C₁₃H₁₀Cl₂O |
| Steric Effects | Branched isopropoxy groups | Linear benzyloxy group |
| Polarity | Moderate (ether linkages) | Higher (aromatic benzyl group) |
Key Insights :
- The benzyloxy group’s aromaticity may increase π-π stacking interactions, affecting solid-state packing and thermal stability.
Environmental and Toxicological Profiles
- 1,4-Dichlorobenzene : Classified as a hazardous air pollutant by the EPA, with indoor concentrations linked to elevated cancer risks . Its high volatility facilitates atmospheric transport but also increases human exposure.
- 2-(Benzyloxy)-1,4-dichlorobenzene: Limited data exist, but the benzyloxy group likely reduces volatility, shifting exposure pathways to dermal or ingestion routes. Its environmental degradation may be slower due to increased resistance to microbial attack.
- Other Chlorinated VOCs : Compounds like dichloromethane and chloroform () share similar detection methods (GC/MS, Method 8260B ), but structural differences lead to distinct physicochemical behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
